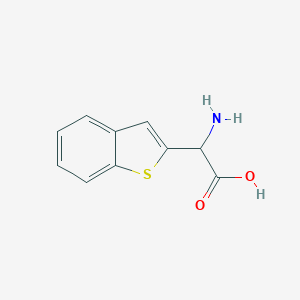

5-Acetamido-3,4-piperidinediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetamido-3,4-piperidinediol, also known as N-Acetylmuramic acid (NAM), is a component of bacterial cell walls. It is an important molecule for the structural integrity of the bacterial cell wall and plays a crucial role in bacterial growth and survival. In recent years, NAM has gained attention in the scientific community for its potential applications in various fields, including medicine, biotechnology, and environmental science.

Scientific Research Applications

NAM has potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In biotechnology, NAM is being used as a substrate for the production of chitinases, which are enzymes that have potential applications in the production of biofuels and the degradation of environmental pollutants. In environmental science, NAM is being investigated for its potential use as a biomarker for the detection of bacterial contamination in water sources.

Mechanism of Action

NAM plays a crucial role in the structural integrity of bacterial cell walls. It is a component of the peptidoglycan layer, which provides strength and rigidity to the cell wall. NAM is cross-linked to NAG through peptide bonds, which creates a mesh-like structure that surrounds the bacterial cell. This structure provides protection against osmotic pressure and other environmental stresses.

Biochemical and Physiological Effects

NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In addition, NAM has been shown to have anti-inflammatory properties and is being investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

NAM is a readily available and inexpensive molecule, which makes it an attractive substrate for laboratory experiments. However, NAM is a component of bacterial cell walls, which makes it difficult to isolate and purify. In addition, NAM is a relatively large and complex molecule, which makes it difficult to study using traditional biochemical techniques.

Future Directions

There are several future directions for the study of NAM. One area of research is the development of new antibiotics that target the biosynthesis of NAM. Another area of research is the investigation of NAM as a potential biomarker for the detection of bacterial contamination in water sources. Additionally, the use of NAM as a substrate for the production of chitinases has potential applications in the production of biofuels and the degradation of environmental pollutants. Finally, the investigation of NAM as a potential therapeutic target for the treatment of inflammatory diseases and cancer immunotherapy is an area of active research.

Synthesis Methods

NAM is synthesized in bacteria through a multistep process involving several enzymes. The first step involves the conversion of glucose-6-phosphate to N-acetylglucosamine (NAG) by the enzyme glucosamine-6-phosphate synthase. NAG is then converted to UDP-N-acetylglucosamine by the enzyme UDP-N-acetylglucosamine pyrophosphorylase. Finally, UDP-N-acetylglucosamine is converted to NAM by the enzyme UDP-N-acetylmuramate:L-alanine ligase.

properties

CAS RN |

111749-07-6 |

|---|---|

Product Name |

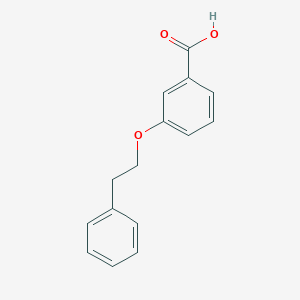

5-Acetamido-3,4-piperidinediol |

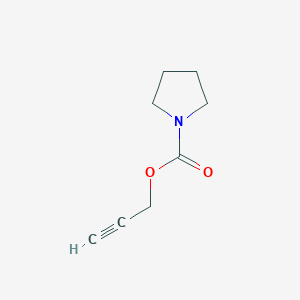

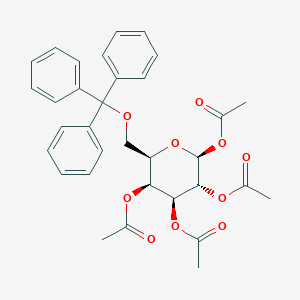

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

N-[(3S,4R,5R)-4,5-dihydroxypiperidin-3-yl]acetamide |

InChI |

InChI=1S/C7H14N2O3/c1-4(10)9-5-2-8-3-6(11)7(5)12/h5-8,11-12H,2-3H2,1H3,(H,9,10)/t5-,6+,7+/m0/s1 |

InChI Key |

AXFCMRGBKXOPSY-RRKCRQDMSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CNC[C@H]([C@@H]1O)O |

SMILES |

CC(=O)NC1CNCC(C1O)O |

Canonical SMILES |

CC(=O)NC1CNCC(C1O)O |

synonyms |

5-acetamido-3,4-piperidinediol 5-APPD |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.